molecular formula C18H9FN4S2 B12631434 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-42-9

2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B12631434
CAS No.: 918880-42-9
M. Wt: 364.4 g/mol
InChI Key: KVVASLJXACOSHW-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a fluorophenyl group, a thiazolopyrimidine core, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl and benzonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]oxazol-4-yl)pyridine
  • **2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazol-4-yl)pyrimidine

Uniqueness

2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to its specific combination of functional groups and the thiazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918880-42-9

Molecular Formula

C18H9FN4S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H9FN4S2/c19-13-2-4-14(5-3-13)24-16-6-1-11(7-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H

InChI Key

KVVASLJXACOSHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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